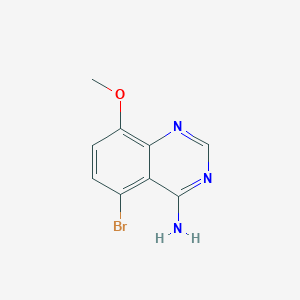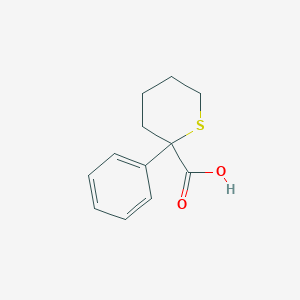
2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid is a heterocyclic compound that features a thiopyran ring fused with a phenyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3’-thiodipropanoates with sodium methoxide or sodium hydride can yield tetrahydrothiopyrans . Another method involves the addition of hydrogen sulfide or its derivatives to divinyl ketones, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as lanthanide triflates or silver triflate, can enhance the efficiency of the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiopyran ring can undergo various transformations, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-thiopyran-4-ones: These compounds share the thiopyran ring structure but differ in functional groups and reactivity.
2H-Pyrans: These compounds have a similar ring structure but contain oxygen instead of sulfur.
Uniqueness
2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid is unique due to the presence of both a thiopyran ring and a phenyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14O2S |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
2-phenylthiane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c13-11(14)12(8-4-5-9-15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |
InChI-Schlüssel |
BENVMOKTJVRBBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCSC(C1)(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


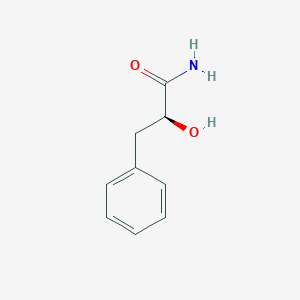
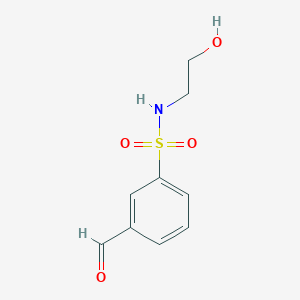
![Spiro[3.3]heptane-2-carbonitrile](/img/structure/B15229532.png)
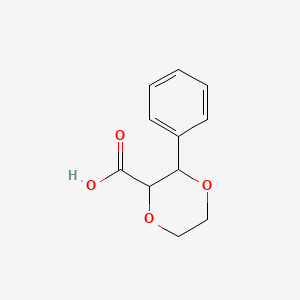
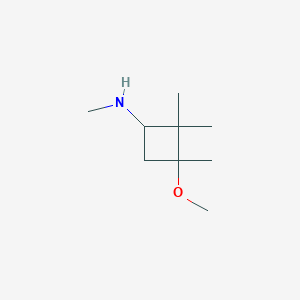

![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B15229572.png)
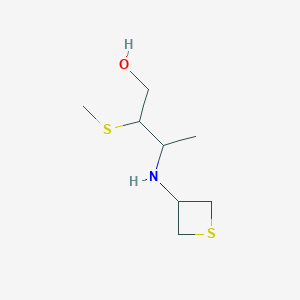
![4-Cis-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15229585.png)
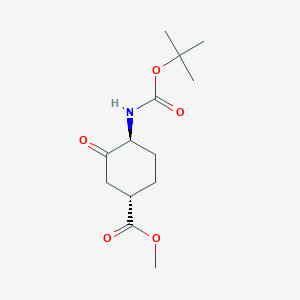
![3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B15229595.png)
